molecular formula C21H12BrClN2O4 B10894708 4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid

4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid

Cat. No.: B10894708
M. Wt: 471.7 g/mol
InChI Key: AUMBGSOKKXRNCS-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a bromophenyl group, and a chlorobenzoic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).

    Formation of the cyano and oxo groups: These functional groups can be introduced through reactions such as the Knoevenagel condensation.

    Final coupling: The final step involves coupling the furan derivative with 2-chlorobenzoic acid under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the bromophenyl and cyano groups allows for strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H12BrClN2O4

Molecular Weight

471.7 g/mol

IUPAC Name

4-[5-[(E)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C21H12BrClN2O4/c22-14-2-4-15(5-3-14)25-20(26)13(11-24)9-16-6-8-19(29-16)12-1-7-17(21(27)28)18(23)10-12/h1-10H,(H,25,26)(H,27,28)/b13-9+

InChI Key

AUMBGSOKKXRNCS-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)/C#N)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.